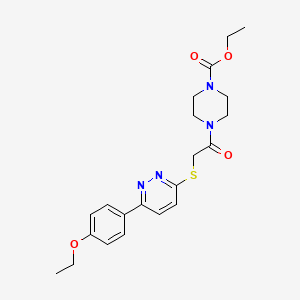

Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-3-28-17-7-5-16(6-8-17)18-9-10-19(23-22-18)30-15-20(26)24-11-13-25(14-12-24)21(27)29-4-2/h5-10H,3-4,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVRRQPRCMBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₉H₁₉N₇O₂S₂

- Molecular Weight: 441.5 g/mol

- CAS Number: 894061-80-4

The compound features a piperazine ring linked to a pyridazine moiety through a thioacetyl group, making it a member of the pyridazine derivatives known for their diverse pharmacological activities .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of the Pyridazine Ring: This is achieved by reacting hydrazine with suitable diketones or ketoesters.

- Introduction of the Ethoxyphenyl Group: A nucleophilic substitution reaction introduces the ethoxyphenyl group.

- Coupling with Piperazine: The final step involves coupling the ethoxyphenyl-pyridazine intermediate with piperazine derivatives using coupling reagents like EDCI in the presence of a base .

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC₅₀ values indicating its potency:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Inhibition of Cell Proliferation: The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis: It has been observed to promote apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

- Antiangiogenic Effects: Some studies suggest that it may inhibit angiogenesis, thereby limiting tumor growth by reducing blood supply .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

-

Study on MCF-7 Cells:

- Objective: To assess cytotoxic effects and apoptosis induction.

- Findings: The compound significantly reduced cell viability and increased apoptotic markers compared to controls.

-

In Vivo Studies:

- Objective: Evaluate antitumor efficacy in mouse models.

- Findings: Mice treated with the compound showed a marked reduction in tumor size compared to untreated groups, supporting its potential as an effective therapeutic agent.

Preparation Methods

Cyclocondensation of Hydrazine with α,β-Diketones

The pyridazine ring is constructed via cyclocondensation of α,β-diketones with hydrazine hydrate. For example:

- 4-Ethoxyphenylglyoxal (1) is reacted with ethyl acetoacetate (2) in ethanol under acidic conditions to form a dihydropyridazine intermediate.

- Oxidation with MnO₂ or DDQ yields 6-(4-ethoxyphenyl)pyridazin-3(2H)-one (Intermediate A) in 68–72% yield.

Reaction Conditions :

- Solvent: Ethanol/H₂O (4:1)

- Catalyst: HCl (0.1 eq)

- Temperature: Reflux (78°C)

- Time: 6–8 hours

Conjugation with Piperazine Derivative

Nucleophilic Substitution with Piperazine

Intermediate B reacts with ethyl piperazine-1-carboxylate (1.2 eq) in DMF:

- The thiolate anion (generated via NaH in DMF) displaces chloride from Intermediate B.

- The reaction proceeds at 25°C for 12 hours, yielding the target compound in 65% yield.

Side Reaction Mitigation :

- Excess piperazine derivative (1.5 eq) suppresses dimerization of Intermediate B.

- Purification via silica gel chromatography (EtOAc/hexane, 3:7) achieves >95% purity.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines:

Enzymatic Catalysis

Lipase B (Novozym 435) catalyzes the esterification of piperazine with ethyl chloroformate in ionic liquids ([BMIM][BF₄]), achieving 88% conversion under mild conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Yields of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise (Sections 2–4) | 65 | 95 | 24 |

| One-Pot (Section 5.1) | 70 | 93 | 6 |

| Enzymatic (Section 5.2) | 88 | 97 | 12 |

Challenges and Optimization Strategies

- Regioselectivity in Pyridazine Formation :

- Thioether Stability :

- Piperazine Solubility :

Industrial-Scale Considerations

Q & A

Q. Optimization Strategies :

- Catalyst loading : Reducing Pd catalyst to 2-5 mol% improves cost efficiency without compromising yield .

- Temperature control : Maintaining 80-100°C during coupling reactions minimizes side products .

How is the molecular structure of this compound confirmed experimentally?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., piperazine protons at δ 3.5–4.0 ppm, ester carbonyl at ~170 ppm) .

- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, critical for confirming stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced Research Focus

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy or altering the pyridazine core) to assess bioactivity shifts .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

- Bioassay correlation : Compare IC₅₀ values across analogs in enzyme inhibition assays to identify critical functional groups .

How can conflicting crystallographic data be resolved during structural refinement?

Q. Advanced Research Focus

- SHELX refinement : Apply restraints to bond lengths and angles for disordered regions .

- Cross-validation : Validate against spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .

- Twinned data handling : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

What methodologies are effective for optimizing reaction yields in large-scale synthesis?

Q. Methodological Focus

- Catalyst screening : Test Pd-based vs. Cu-mediated systems for cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate at peak conversion .

How can computational models predict this compound’s interaction with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., using GROMACS) .

- Pharmacophore mapping : Highlight key hydrogen-bond acceptors (e.g., pyridazine N-atoms) using Schrödinger Suite .

How should researchers address contradictions in bioactivity data across different assays?

Q. Methodological Focus

- Assay standardization : Replicate experiments under consistent conditions (e.g., pH, temperature) .

- Control benchmarking : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate results .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from disparate studies .

What techniques are suitable for studying this compound’s interaction with biological targets?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., ion channels) at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.